molecular formula C16H14N4O4S B7542356 N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide

Cat. No.: B7542356
M. Wt: 358.4 g/mol
InChI Key: OOEBNMJGVIVEST-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide is a complex organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Attachment to the Phenyl Group: The pyrazole derivative is then coupled with a halogenated phenyl compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Nitro Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonamide Formation: Finally, the nitrophenyl derivative is reacted with a sulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid under strong acidic conditions.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Concentrated hydrochloric acid, zinc dust.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction of Nitro Group: Formation of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-aminobenzenesulfonamide.

    Substitution on Pyrazole Ring: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position.

    N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-aminobenzenesulfonamide: Reduction product of the nitro compound.

    N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-chlorobenzenesulfonamide: Halogenated derivative.

Uniqueness

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide is unique due to the combination of its pyrazole ring and nitrobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industrial processes.

Properties

IUPAC Name

N-[4-(3-methylpyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-12-9-10-19(17-12)14-7-5-13(6-8-14)18-25(23,24)16-4-2-3-15(11-16)20(21)22/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEBNMJGVIVEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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